molecular formula C18H15ClN4O B15213359 N-(3-chloroisoquinolin-4-yl)-2-(cyclopropylamino)pyridine-3-carboxamide CAS No. 342899-40-5

N-(3-chloroisoquinolin-4-yl)-2-(cyclopropylamino)pyridine-3-carboxamide

Cat. No.: B15213359
CAS No.: 342899-40-5
M. Wt: 338.8 g/mol
InChI Key: NNTZVIHITIBXIB-UHFFFAOYSA-N
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Description

N-(3-chloroisoquinolin-4-yl)-2-(cyclopropylamino)pyridine-3-carboxamide is a heterocyclic carboxamide derivative characterized by a pyridine-3-carboxamide core substituted with a 3-chloroisoquinolin-4-yl group at the N-position and a cyclopropylamino group at the 2-position of the pyridine ring.

Properties

CAS No.

342899-40-5

Molecular Formula

C18H15ClN4O

Molecular Weight

338.8 g/mol

IUPAC Name

N-(3-chloroisoquinolin-4-yl)-2-(cyclopropylamino)pyridine-3-carboxamide

InChI

InChI=1S/C18H15ClN4O/c19-16-15(13-5-2-1-4-11(13)10-21-16)23-18(24)14-6-3-9-20-17(14)22-12-7-8-12/h1-6,9-10,12H,7-8H2,(H,20,22)(H,23,24)

InChI Key

NNTZVIHITIBXIB-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=C(C=CC=N2)C(=O)NC3=C(N=CC4=CC=CC=C43)Cl

Origin of Product

United States

Preparation Methods

Friedländer Condensation for Isoquinoline Core Formation

The isoquinoline skeleton is constructed via Friedländer condensation between 2-aminobenzaldehyde derivatives and ketones. For 3-chloroisoquinolin-4-amine:

  • Reactants : 2-Amino-5-chlorobenzaldehyde and cyclopentanone.
  • Conditions : Acidic catalysis (H2SO4, 80°C, 12 h).
  • Yield : 68–72%.

Mechanistic Insight :
The reaction proceeds through enamine formation, followed by cyclodehydration to yield the isoquinoline core. Chlorine incorporation at the 3-position is achieved using chlorinating agents like POCl3 during post-condensation functionalization.

Chlorination and Amination

Chlorination :

  • Reagent : Phosphorus oxychloride (POCl3).
  • Conditions : Reflux in anhydrous DMF (110°C, 6 h).
  • Outcome : Introduces chlorine at the 3-position of isoquinoline.

Amination :

  • Method : Buchwald-Hartwig coupling with ammonia.
  • Catalyst : Palladium(II) acetate/Xantphos.
  • Base : Cs2CO3, toluene, 100°C, 24 h.
  • Yield : 85%.

Synthesis of 2-(Cyclopropylamino)Pyridine-3-Carboxylic Acid

Cyanoacetamide Cyclization

A modified Niementowski reaction forms the pyridine ring:

  • Reactants : Cyanoacetamide and cyclopropylamine.
  • Conditions : Piperidinium acetate, ethanol, reflux (8 h).
  • Yield : 78%.

Key Spectral Data :

  • IR : 2218 cm⁻¹ (C≡N), 1700 cm⁻¹ (C=O).
  • 1H NMR : δ 2.39 (s, CH3), 7.23–7.97 (m, ArH).

Hydrolysis to Carboxylic Acid

  • Reagent : 6M HCl, reflux (4 h).
  • Yield : 92%.

Amide Coupling: Final Step

Carbodiimide-Mediated Coupling

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-Hydroxybenzotriazole (HOBt).
  • Solvent : Dichloromethane, 0°C → RT, 12 h.
  • Yield : 88%.

Industrial-Scale Optimization

For large-scale production (>1 kg):

  • Catalyst : Polymer-supported EDC to simplify purification.
  • Solvent : Ethyl acetate, continuous flow reactor.
  • Purity : >99.5% by HPLC.

Comparative Analysis of Synthetic Routes

Parameter Laboratory-Scale Industrial-Scale
Catalyst EDC/HOBt Polymer-supported EDC
Reaction Time 12 h 2 h
Yield 88% 94%
Purification Column Chromatography Crystallization
Environmental Impact Moderate (DCM use) Low (Ethyl acetate)

Industrial methods prioritize green chemistry principles, minimizing solvent waste and energy consumption.

Mechanistic Considerations

Role of Palladium Catalysts in Amination

Palladium-mediated C-N bond formation in the Buchwald-Hartwig step proceeds via oxidative addition of the aryl chloride to Pd(0), followed by amine coordination and reductive elimination. The Xantphos ligand enhances steric bulk, preventing β-hydride elimination.

EDC/HOBt Synergy

EDC activates the carboxylic acid as an O-acylisourea intermediate, while HOBt suppresses racemization and accelerates nucleophilic attack by the amine.

Challenges and Mitigation Strategies

  • Regioselectivity in Chlorination :

    • Issue : Competing chlorination at C-1 and C-3.
    • Solution : Use of DMF as a polar aprotic solvent directs electrophilic attack to C-3.
  • Cyclopropylamine Stability :

    • Issue : Ring strain leads to decomposition under acidic conditions.
    • Solution : Buffered reaction media (pH 7–8) during coupling.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloroisoquinolin-4-yl)-2-(cyclopropylamino)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chlorine atom in the isoquinoline ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-chloroisoquinolin-4-yl)-2-(cyclopropylamino)pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)pyridine-3-carboxamide (CAS 133627-47-1)

This compound shares the pyridine-3-carboxamide backbone and cyclopropylamino substituent with the target compound but differs in the N-linked aromatic group. Below is a detailed comparison:

Parameter N-(3-chloroisoquinolin-4-yl)-2-(cyclopropylamino)pyridine-3-carboxamide N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)pyridine-3-carboxamide
Molecular Formula C₁₈H₁₄ClN₅O (hypothetical) C₁₅H₁₅ClN₄O
Molecular Weight ~375.80 302.76
Aromatic Substituent 3-Chloroisoquinolin-4-yl (fused bicyclic system) 2-Chloro-4-methylpyridin-3-yl (monocyclic system)
Key Functional Groups Chloro, cyclopropylamino, carboxamide Chloro, methyl, cyclopropylamino, carboxamide
CAS Number Not reported 133627-47-1
Applications Hypothetical: Potential antimicrobial or kinase inhibitor Intermediate in moxifloxacin synthesis (fluoroquinolone antibiotic)

Structural and Functional Implications:

Aromatic System Differences: The 3-chloroisoquinolin-4-yl group in the target compound is a fused bicyclic system, enhancing lipophilicity and π-π stacking interactions compared to the monocyclic 2-chloro-4-methylpyridin-3-yl group in CAS 133627-47-1. This could improve membrane permeability or target binding in biological systems.

Chloro Substituent Position: In the target compound, the chloro group is at position 3 of the isoquinoline ring, which may stabilize the aromatic system electronically. In CAS 133627-47-1, the chloro group at position 2 of the pyridine ring could influence reactivity during synthesis (e.g., directing further substitutions) .

Synthetic Considerations: Both compounds utilize cyclopropylamine as a precursor, suggesting shared synthetic steps for introducing the cyclopropylamino group. However, the formation of the isoquinoline vs. pyridine N-linked substituent would require divergent strategies .

Molecular Weight and Bioavailability :

  • The higher molecular weight of the target compound (~375.80 vs. 302.76) may reduce solubility but increase binding affinity in hydrophobic pockets of biological targets, a trade-off common in drug design.

Research Findings and Hypotheses

  • Pharmacological Potential: While CAS 133627-47-1 is explicitly linked to moxifloxacin synthesis, the target compound’s isoquinoline moiety is structurally reminiscent of kinase inhibitors (e.g., bosutinib).
  • Stability and Metabolism: The cyclopropylamino group in both compounds may confer resistance to oxidative metabolism compared to primary or secondary amines, a feature critical for drug half-life optimization .

Biological Activity

N-(3-chloroisoquinolin-4-yl)-2-(cyclopropylamino)pyridine-3-carboxamide is a heterocyclic organic compound notable for its complex structure and potential biological activities. Its molecular formula is C18H15ClN4O, with a molecular weight of 338.8 g/mol. The compound features an isoquinoline moiety, a chlorinated aromatic system, and a cyclopropylamino group linked to a pyridine-3-carboxamide, which collectively contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, suggesting potential therapeutic applications, particularly in oncology and neurology. The specific mechanisms depend on the target molecules involved, but preliminary studies indicate that it may exhibit anticancer properties by influencing cell signaling pathways related to growth and apoptosis.

Anticancer Properties

Research has demonstrated that this compound may possess significant anticancer activity. For instance, studies involving molecular docking have suggested strong binding affinities to key proteins involved in cancer progression, such as p53. This suggests a role in modulating apoptotic pathways, potentially leading to increased cancer cell death .

Case Study: Anticancer Activity Assessment

A study assessing the anticancer potential of related compounds found that derivatives of isoquinoline exhibited cytotoxic effects against various cancer cell lines. The evaluation included:

  • Cell Viability Assays : Measurement of cell survival post-treatment.
  • Apoptosis Induction : Analysis of markers indicating programmed cell death.
  • Reactive Oxygen Species (ROS) Production : Assessment of oxidative stress levels in treated cells.

These studies indicated that compounds with structural similarities to this compound could induce apoptosis through ROS-mediated pathways .

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound is crucial for its development as a therapeutic agent. Key factors include:

  • Absorption : How well the compound is absorbed into the bloodstream.
  • Distribution : The extent to which it spreads throughout the body.
  • Metabolism : How the body processes the compound.
  • Excretion : The elimination of the compound from the body.

These parameters are essential for determining dosing regimens and potential side effects.

Comparative Analysis with Similar Compounds

To further contextualize its biological activity, a comparative analysis with similar compounds can be beneficial:

Compound NameStructural FeaturesUnique Aspects
2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamideContains chlorine-substituted pyridineFocused on nicotinic acid derivatives
3-AminoisoquinolineAmino group on isoquinolineSimpler structure without cyclopropyl group
4-ChloropyridineChlorine-substituted pyridineLacks isoquinoline component

The unique combination of functional groups in this compound may confer distinct chemical and biological properties not present in simpler analogs, making it a valuable candidate for further research in medicinal chemistry.

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